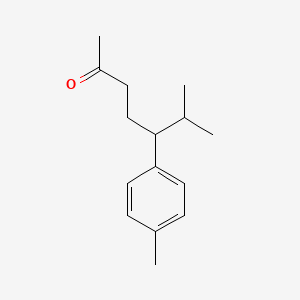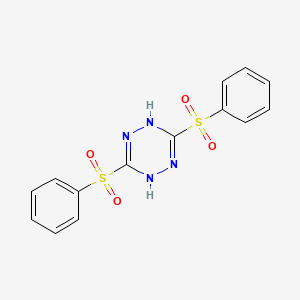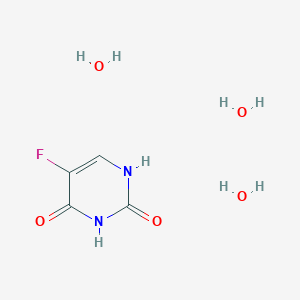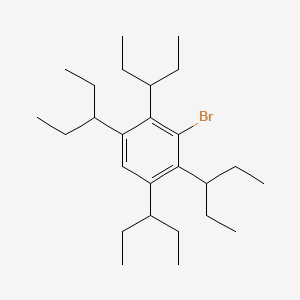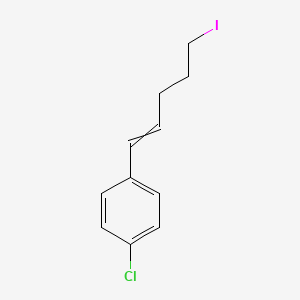
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is an organic compound that features both a chloro and an iodo substituent on a benzene ring, connected via a pentenyl chain. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives and subsequent coupling reactions. One common method involves the initial chlorination of benzene to form 1-chlorobenzene, followed by the introduction of the iodo group through a halogen exchange reaction. The pentenyl chain can be introduced via a Heck reaction or similar coupling methods, using appropriate catalysts and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium or nickel catalysts is common in these processes to facilitate efficient coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium or nickel catalysts with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chloro or iodo groups.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkanes or alkenes.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Applications De Recherche Scientifique
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive chloro and iodo groups. These groups can undergo nucleophilic substitution, oxidative addition, and reductive elimination, allowing the compound to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Chloro-4-iodobenzene: Similar structure but lacks the pentenyl chain.
1-Chloro-5-iodopentane: Similar halogenation pattern but lacks the benzene ring.
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is unique due to its combination of a benzene ring with both chloro and iodo substituents connected via a pentenyl chain. This structure allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propriétés
Numéro CAS |
824431-56-3 |
|---|---|
Formule moléculaire |
C11H12ClI |
Poids moléculaire |
306.57 g/mol |
Nom IUPAC |
1-chloro-4-(5-iodopent-1-enyl)benzene |
InChI |
InChI=1S/C11H12ClI/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8H,1,3,9H2 |
Clé InChI |
XINJOWFXWASCRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CCCCI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
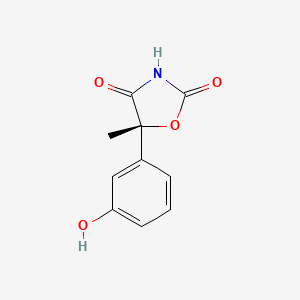

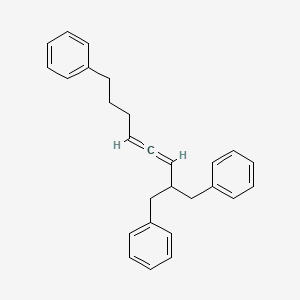
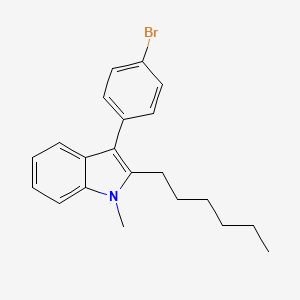
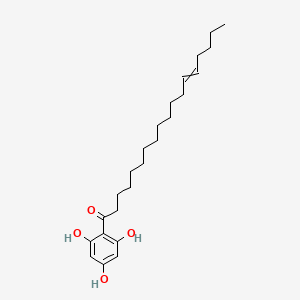
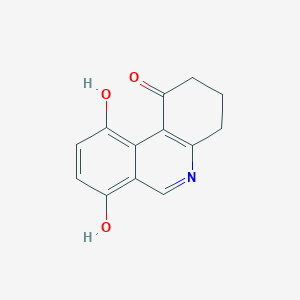
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
